molecular formula C11H20ClNO2 B1424913 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide CAS No. 91354-73-3

2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide

Cat. No.: B1424913
CAS No.: 91354-73-3
M. Wt: 233.73 g/mol
InChI Key: PLSADOXQFQUPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-(cyclohexyloxy)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide can be compared with other similar compounds such as:

  • 2-chloro-N-[3-(cyclohexyloxy)propyl]ethanamide
  • 2-chloro-N-[3-(cyclohexyloxy)propyl]butanamide

These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexyloxy group, which imparts distinct chemical and biological properties .

Biological Activity

2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide is a compound with a complex structure that includes a chloro group, an acetamide functional group, and a cyclohexyloxy propyl side chain. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

  • Molecular Formula : C_{12}H_{18}ClN_{1}O_{2}
  • Molecular Weight : 233.74 g/mol
  • Structural Features : The presence of the cyclohexyl ring enhances its hydrophobic characteristics, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may modulate enzymatic activity or influence cellular signaling pathways. While detailed studies are still required to elucidate these mechanisms, preliminary findings suggest potential applications in various therapeutic areas.

Biological Activities

Research indicates that this compound may exhibit several pharmacological activities:

  • Antimicrobial Properties : Initial studies suggest that the compound may have antimicrobial effects, making it a candidate for further research in treating infections.
  • Anti-inflammatory Effects : The compound has been associated with potential anti-inflammatory activity, which could be beneficial in managing conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : Some derivatives of acetamides have shown promise in inhibiting cancer cell proliferation, indicating that this compound might possess similar properties.

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro studies have evaluated the biological activity of related acetamide compounds. For instance, derivatives similar to this compound were tested for their efficacy against different cancer cell lines, showing significant cytotoxic effects.
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to specific enzymes involved in inflammatory pathways. These studies reveal potential binding sites that may facilitate its therapeutic effects.
  • Analgesic Activity : In vivo evaluations have indicated that compounds structurally similar to this compound exhibit significant analgesic properties when tested against standard analgesics like diclofenac sodium .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialPotential effectiveness against bacteria
Anti-inflammatoryModulation of inflammatory markers
AnticancerCytotoxic effects on cancer cell lines
AnalgesicSignificant pain relief in animal models

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:

  • Nucleophilic substitution : React 3-(cyclohexyloxy)propylamine with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7 v/v) to isolate the product. Confirm purity via TLC (Rf ~0.4) and HPLC (>98% purity) .
  • Yield improvement : Adjust stoichiometry (1.2:1 molar ratio of chloroacetyl chloride to amine) and use slow reagent addition to reduce dimerization.

Q. What advanced spectroscopic techniques are recommended for confirming the structural integrity of this compound in synthetic batches?

  • Methodological Answer : Combine complementary techniques:

  • NMR Spectroscopy :
  • ¹H NMR : Characterize the cyclohexyloxy group (δ 3.4–3.6 ppm, -OCH2-) and acetamide backbone (δ 2.1 ppm, -CO-NH-) .
  • ¹³C NMR : Verify carbonyl resonance (δ 170–172 ppm) and cyclohexyl carbons (δ 25–35 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 274.1443 (calculated for C₁₂H₂₁ClNO₂) .
  • FTIR : Identify amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility profiling : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy at λmax = 210–220 nm.
  • Stability studies :
  • pH stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours; monitor degradation via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C) .

Advanced Research Questions

Q. What strategies are effective for identifying biological targets of this compound in pharmacological studies?

  • Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated analog to capture interacting proteins. Validate targets via SDS-PAGE and mass spectrometry .
  • Molecular docking : Screen against kinase or GPCR libraries (e.g., PDB databases) to predict binding affinities. Prioritize targets like cyclooxygenase-2 (COX-2) due to structural similarity to known acetamide inhibitors .

Q. How can contradictory data on the pharmacological activity of structurally similar acetamides be resolved?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects using analogues (e.g., 2-chloro-N-(2,4-dichlorophenyl)acetamide vs. 2-cyano-N-(3,4-dichlorophenyl)acetamide).
  • Example : The chloro group at position 2 enhances electrophilicity, increasing reactivity with cysteine residues in enzymes, while cyano substituents reduce bioavailability due to polarity .
  • Experimental validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • Density functional theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., chloroacetamide carbon) prone to nucleophilic attack.
  • Molecular dynamics (MD) simulations : Model interactions with glutathione or water to predict hydrolysis rates. Use software like Gaussian or GROMACS with OPLS-AA force fields .

Properties

IUPAC Name

2-chloro-N-(3-cyclohexyloxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c12-9-11(14)13-7-4-8-15-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSADOXQFQUPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.